molecular formula C19H30N10O2 B1139149 Bttaa

Bttaa

Cat. No.: B1139149
M. Wt: 430.5 g/mol
InChI Key: MGQYHUDOWOGSQI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

BTTAA plays a crucial role in biochemical reactions, particularly in CuAAC, also known as “click chemistry.” It interacts with copper(I) ions to stabilize them and facilitate the cycloaddition reaction between azides and alkynes. This interaction is essential for the formation of triazole rings, which are commonly used in bioconjugation and labeling of biomolecules. This compound’s ability to enhance reaction rates while reducing copper-induced cytotoxicity makes it a preferred ligand in various biochemical applications .

Cellular Effects

This compound influences various cellular processes by enabling efficient bioconjugation with minimal cytotoxicity. It allows for the labeling of biomolecules within cells without significantly disrupting cellular functions. This compound has been shown to have minimal impact on cell signaling pathways, gene expression, and cellular metabolism, making it suitable for use in live-cell imaging and other cellular studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to copper(I) ions and stabilizing them, which enhances the efficiency of the CuAAC reaction. This stabilization reduces the amount of copper required for the reaction, thereby minimizing cytotoxic effects. This compound’s unique structure allows it to form strong interactions with copper(I) ions, facilitating the rapid and efficient formation of triazole rings .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability over time, maintaining its effectiveness in CuAAC reactions. Studies have shown that this compound remains stable under various conditions, and its degradation products do not significantly impact cellular functions. Long-term studies have indicated that this compound can be used in both in vitro and in vivo experiments without causing adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively enhances CuAAC reactions without causing toxicity. At higher dosages, there may be threshold effects where the compound’s benefits are outweighed by potential adverse effects. It is crucial to optimize the dosage to achieve the desired outcomes while minimizing any toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to bioconjugation and labeling of biomolecules. It interacts with enzymes and cofactors that facilitate the CuAAC reaction, influencing metabolic flux and metabolite levels. The compound’s ability to enhance reaction rates while minimizing cytotoxicity makes it a valuable tool in metabolic studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently, allowing it to reach its target sites for CuAAC reactions. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. This efficient transport and distribution are essential for its effectiveness in biochemical applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles, where it can exert its effects on CuAAC reactions. The compound’s ability to localize within cells without causing significant disruptions to cellular functions makes it a valuable tool in various biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

BTTAA is synthesized through a series of chemical reactions involving the formation of triazole rings and the incorporation of tert-butyl groups. The detailed synthetic route involves the reaction of azide-functionalized molecules with alkyne-functionalized molecules in the presence of copper(I) catalysts .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

BTTAA primarily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is highly specific and efficient, resulting in the formation of stable triazole linkages .

Common Reagents and Conditions

The common reagents used in CuAAC reactions with this compound include copper(II) sulfate (CuSO4) as the copper source, sodium ascorbate as the reducing agent, and a phosphate buffer to maintain the reaction pH. The reaction is typically carried out at room temperature .

Major Products

The major products formed from CuAAC reactions involving this compound are triazole-linked conjugates. These products are highly stable and can be used for various bioconjugation applications .

Comparison with Similar Compounds

BTTAA is often compared with other copper(I)-stabilizing ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA). While all these ligands are effective in CuAAC reactions, this compound offers several advantages:

Similar compounds include:

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
  • Tris(benzyltriazolylmethyl)amine (TBTA)
  • Bis(benzyltriazolylmethyl)amine (BBTA)

Properties

IUPAC Name

2-[4-[[bis[(1-tert-butyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N10O2/c1-18(2,3)28-11-15(21-24-28)8-26(7-14-10-27(23-20-14)13-17(30)31)9-16-12-29(25-22-16)19(4,5)6/h10-12H,7-9,13H2,1-6H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQYHUDOWOGSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CN(CC2=CN(N=N2)CC(=O)O)CC3=CN(N=N3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of BTTAA in copper-catalyzed bioorthogonal reactions, and how does it contribute to reaction efficiency?

A1: this compound acts as a stabilizing ligand for copper(I) ions in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [, ]. This type of reaction, also known as "click chemistry," is highly valuable for its biocompatibility and efficiency in conjugating molecules. This compound enhances the reaction by:

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